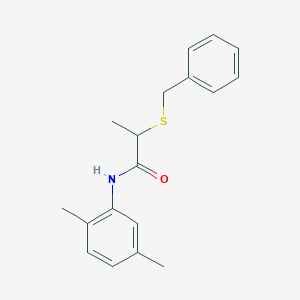
2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the benzylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: It could be explored for its pharmacological properties, including potential use as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide would depend on its specific application. For instance, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group could play a role in binding to these targets, while the amide group may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-N-phenylpropanamide
- 2-(Benzylsulfanyl)-N-(2,4-dimethylphenyl)propanamide
- 2-(Benzylsulfanyl)-N-(3,5-dimethylphenyl)propanamide
Uniqueness
2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in different biological activities or chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H21NOS/c1-13-9-10-14(2)17(11-13)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
InChI Key |
JPPBGVXUOJZPAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411267.png)
![N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B411268.png)
![N-(2-chlorophenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411269.png)
![N-(2,5-dimethoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411270.png)
![N-(2,4-dimethylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411274.png)

![N-(2,6-dimethylphenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B411277.png)
![N-(2-bromophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411279.png)
![N-(2-ethoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411280.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411281.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B411283.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411284.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411288.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411289.png)
